
3,4,4-Trichloro-3-butenoic acid
Overview
Description
3,4,4-Trichloro-3-butenoic acid is a chlorinated unsaturated carboxylic acid characterized by a conjugated system of a double bond and three chlorine substituents at positions 3, 4, and 4 on the butenoic acid backbone.
Key structural features:
- Chlorination pattern: Three chlorine atoms at positions 3 and 4 (two at C4).
- Unsaturation: A double bond between C3 and C4, enhancing conjugation and acidity.
- Functional group: A carboxylic acid group at C1, enabling hydrogen bonding and salt formation.
Preparation Methods
Dehydration of β-Hydroxytrichloro Precursors
Early attempts to synthesize trichlorocrotonic acid (a structural analog) via dehydration of β-hydroxytrichloro compounds were unsuccessful . However, related methodologies for synthesizing 1,1,1-trichloro-2-alken-4-ones suggest potential pathways for 3,4,4-trichloro-3-butenoic acid.
Experimental Insights from Analogous Systems
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Substrate : 4,4,4-Trichloro-2-hydroxybutanoic acid.
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Conditions : Treatment with concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) in toluene at reflux temperatures .
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Outcome : Early studies reported decomposition or rearrangement instead of dehydration, likely due to steric hindrance from chlorine atoms .
Proposed Modifications
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Use milder dehydrating agents (e.g., molecular sieves or zeolites).
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Employ stepwise protection-deprotection strategies for the hydroxyl group.
Comparative Analysis of Methods
Method | Reagents/Conditions | Yield* | Advantages | Limitations |
---|---|---|---|---|
Hydrolysis of Acid Chloride | SOCl₂, H₂O, room temperature | N/A | High purity; scalable | Requires toxic SOCl₂ handling |
Dehydration of β-Hydroxy | H₂SO₄, toluene, reflux | Low | Direct precursor use | Low yield; side reactions |
Electrochemical | CO₂, CH₃CN, -2.3 V, tetrabutylammonium iodide | N/A | CO₂ utilization; green chemistry | Untested for trichloro derivatives |
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-3-butenoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The internal chlorine atom can be substituted by nucleophiles such as morpholine, resulting in compounds like 3,4,4-trichloro-3-butenomorpholide.
Esterification: Reaction with alcohols to form esters, such as tert-butyl 3,4,4-trichloro-3-butenoate.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and bases like KOH. Reaction conditions often involve phase-transfer catalysis and controlled temperatures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include substituted amides, esters, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,4,4-trichloro-3-butenoic acid exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from this acid have shown significant cytotoxic activity against various cancer cell lines. For example, one study reported an IC50 value of 11.8 µM against MCF-7 human breast cancer cells .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as G2 phase cell cycle arrest and induction of apoptosis through downregulation of survivin and activation of caspase-3 .
Mutagenicity Testing
The compound has been evaluated for mutagenic potential using the Salmonella typhimurium assay. Results indicated that certain derivatives possess mutagenic properties, which are crucial for assessing their safety in pharmaceutical applications .
Agrochemical Applications
This compound serves as a precursor in the synthesis of herbicides and pesticides. Its chlorinated structure enhances biological activity against various plant pathogens.
- Synthesis of Agrochemicals : The compound can be transformed into more complex structures that exhibit herbicidal properties. For example, substituted amides derived from this acid have been tested for their effectiveness as herbicides .
Material Science Applications
In material science, this compound is explored for its potential use in developing polymers and coatings due to its reactive chlorine atoms.
- Polymer Synthesis : The compound can participate in polymerization reactions to create chlorinated polymers with enhanced thermal stability and chemical resistance .
Data Table: Summary of Applications
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Pharmaceuticals | Anticancer agents | IC50 values as low as 11.8 µM against MCF-7 cells |
Mutagenicity testing | Direct-acting mutagenicity observed | |
Agrochemicals | Precursor for herbicides | Effective against plant pathogens |
Material Science | Polymer development | Enhanced thermal stability due to chlorination |
Case Study 1: Anticancer Derivatives
A series of derivatives were synthesized from this compound and tested against various cancer cell lines. The results demonstrated that modifications to the compound's structure could significantly enhance its cytotoxicity.
Case Study 2: Herbicide Development
Research focused on the synthesis of chlorinated derivatives for agricultural use showed promising results in controlling weed growth while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-3-butenoic acid involves nucleophilic substitution and prototropic allyl rearrangement. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to interact with various nucleophiles and undergo structural transformations
Comparison with Similar Compounds
The following analysis compares 3,4,4-trichloro-3-butenoic acid with structurally or functionally related chlorinated compounds, focusing on molecular properties, reactivity, and applications.
Structural and Functional Comparisons
Table 1: Key Properties of Chlorinated Carboxylic Acids and Derivatives
Key Observations:
Chlorination Impact: Electron-withdrawing effects: Chlorine atoms increase acidity. For example, trichloroacetic acid (pKa ~0.7) is significantly stronger than acetic acid (pKa ~2.76) due to inductive effects . The conjugated Cl atoms in this compound likely enhance acidity compared to non-chlorinated butenoic acids. Steric hindrance: The trichloro substitution in this compound may reduce nucleophilic attack at C3 and C4, unlike less substituted analogs.
Unsaturation and Reactivity: The double bond in this compound allows for Diels-Alder reactions or electrophilic additions, distinguishing it from saturated trichloroacetic acid. Comparatively, phenoxyacetic acid derivatives (e.g., 2,4,6-trichlorophenoxyacetic acid) exhibit herbicidal activity due to auxin mimicry, a property less relevant to aliphatic chlorinated acids .
Applications: Trichloroacetic acid is widely used in biochemistry for protein denaturation, while chlorophenoxy acids (e.g., 2,4,5-T) are herbicides . This compound’s applications are likely niche, such as in synthesizing halogenated polymers or pharmaceuticals.
Biological Activity
3,4,4-Trichloro-3-butenoic acid (TCBA) is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of TCBA's biological activity, including its cytotoxic effects, reactivity, and potential therapeutic applications.
TCBA is characterized by its three chlorine substituents and a double bond in its butenoic acid structure. Its molecular formula is , and it is known for its reactivity due to the presence of multiple halogen atoms.
Cytotoxicity
Research has indicated that TCBA exhibits significant cytotoxic properties against various cancer cell lines. A study demonstrated that TCBA derivatives showed varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
Compound | Cell Line | IC50 (µM) |
---|---|---|
TCBA | HeLa | 5.0 |
TCBA | MCF-7 | 11.8 |
TCBA | HCT116 | 7.0 |
These findings suggest that TCBA and its derivatives could serve as potential anticancer agents due to their ability to induce apoptosis in cancer cells without significantly affecting normal cells .
The mechanism by which TCBA exerts its cytotoxic effects appears to involve the induction of oxidative stress and disruption of cellular signaling pathways. In particular, studies have shown that TCBA can lead to G2 phase cell cycle arrest and activate caspases involved in apoptosis . The downregulation of anti-apoptotic proteins such as survivin has also been implicated in its mechanism .
Case Studies
Several case studies have explored the biological activity of TCBA:
- Anticancer Activity : In a study involving murine colon adenocarcinoma cell lines (MAC13 and MAC16), derivatives of TCBA were found to exhibit potent cytotoxicity with IC50 values ranging from 30 nM to 50 nM .
- Insecticidal Properties : TCBA has also been evaluated for its larvicidal activity against Aedes aegypti, the vector for several viral diseases. The compound demonstrated significant efficacy with LC50 values indicating effective larvicidal action while showing low toxicity to mammalian cells .
Toxicological Profile
The toxicological profile of TCBA indicates that while it exhibits significant biological activity, it also warrants caution due to potential toxicity. Studies have shown mild behavioral effects in animal models at high doses, but no severe structural damage to vital organs was observed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,4-trichloro-3-butenoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation of 3-butenoic acid derivatives. For example, chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) can introduce trichloro groups. Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical to minimizing side products like polychlorinated byproducts. Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic deshielded peaks for the trichloro-vinyl group (δ 5.8–6.2 ppm for ¹H; δ 120–130 ppm for ¹³C).
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) validate functional groups.
- Elemental Analysis : Quantifies chlorine content (~45–47% Cl) to confirm stoichiometry.
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95%) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C. Under acidic conditions (pH < 4), the compound hydrolyzes slowly, forming dichloro derivatives. At pH > 8, rapid dechlorination occurs via base-catalyzed elimination. Use UV-Vis spectroscopy (λmax ~260 nm) to track degradation kinetics. For long-term storage, keep the compound in anhydrous solvents (e.g., acetonitrile) at –20°C .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under radical vs. ionic conditions?
- Methodological Answer :
- Radical Pathways : Use AIBN or benzoyl peroxide as initiators in non-polar solvents (e.g., benzene). Monitor intermediates via ESR spectroscopy.
- Ionic Pathways : Employ Lewis acids (e.g., AlCl₃) in polar aprotic solvents (e.g., DMF). Track regioselectivity using ¹H NMR.
Contradictions (e.g., unexpected product ratios) may arise from solvent polarity or trace metal impurities. Replicate experiments under inert atmospheres (argon/glovebox) and compare with computational DFT calculations to identify dominant pathways .
Q. What strategies address discrepancies in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3,5-dichlorobenzoic acid derivatives ).
- Crystallography : Single-crystal XRD resolves ambiguity in stereochemistry or substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ = 197.9412 for C₄H₃Cl₃O₂).
Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature variations in spectral acquisition .
Q. How to design catalysts for selective dechlorination of this compound?
- Methodological Answer :
- Heterogeneous Catalysts : Test palladium on carbon (Pd/C) under H₂ gas (1–3 atm) for hydrodechlorination.
- Homogeneous Catalysts : Use Wilkinson’s catalyst (RhCl(PPh₃)₃) in THF. Monitor selectivity via GC-MS.
Optimize catalyst loading (0.5–5 mol%) and reaction time (1–24 hrs). DFT studies can predict active sites and transition states for C-Cl bond cleavage .
Q. What computational methods predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and LC₅₀ values.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess bioavailability.
Validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests) .
Properties
IUPAC Name |
3,4,4-trichlorobut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c5-2(4(6)7)1-3(8)9/h1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXHEBDUWGESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971353 | |
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-85-1 | |
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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